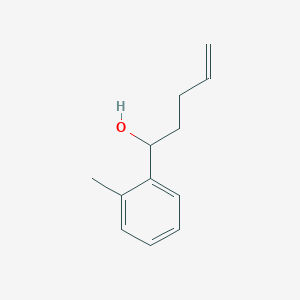

1-(O-tolyl)pent-4-en-1-ol

Description

1-(o-Tolyl)pent-4-en-1-ol is a secondary alcohol featuring a pent-4-en-1-ol backbone substituted with an ortho-tolyl (2-methylphenyl) group at the 1-position. Its structure combines a reactive allylic alcohol moiety with steric and electronic modulation from the o-tolyl group, influencing reactivity and stereochemical outcomes in downstream reactions .

Properties

IUPAC Name |

1-(2-methylphenyl)pent-4-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-4-9-12(13)11-8-6-5-7-10(11)2/h3,5-8,12-13H,1,4,9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHFGPIIELVJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CCC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(O-tolyl)pent-4-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with 4-penten-1-ol in the presence of a catalyst such as copper(I) iodide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(O-tolyl)pent-4-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The double bond in the pent-4-en-1-ol chain can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature.

Substitution: Thionyl chloride in anhydrous conditions.

Major Products Formed

Oxidation: 1-(2-Methylphenyl)pent-4-en-1-one or 1-(2-Methylphenyl)pent-4-en-1-al.

Reduction: 1-(2-Methylphenyl)pentan-1-ol.

Substitution: 1-(2-Methylphenyl)pent-4-en-1-chloride or 1-(2-Methylphenyl)pent-4-en-1-bromide.

Scientific Research Applications

1-(O-tolyl)pent-4-en-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols. It serves as a model substrate for investigating the activity of alcohol dehydrogenases.

Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(O-tolyl)pent-4-en-1-ol depends on the specific reaction or application. In oxidation reactions, the hydroxyl group is typically the site of attack by oxidizing agents, leading to the formation of a carbonyl group. In reduction reactions, the double bond in the pent-4-en-1-ol chain is reduced to a single bond, often facilitated by a catalyst. The molecular targets and pathways involved vary depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Key Observations :

- Electronic Effects : Methoxy-substituted derivatives (e.g., 2- or 4-methoxyphenyl) exhibit increased electron density on the aryl ring compared to the o-tolyl group, influencing reactivity in electrophilic substitutions or cross-coupling reactions .

- Steric Effects : The o-tolyl group introduces significant steric hindrance, which can slow reaction kinetics or enforce specific stereochemical pathways, as seen in enantioselective syntheses .

Key Observations :

- Grignard Reactions (e.g., for 2-methoxyphenyl derivative) often suffer from moderate yields due to competing elimination or over-addition .

- Transition-Metal Catalysis (Suzuki coupling, asymmetric Rh catalysis) enables higher regioselectivity and stereocontrol, as seen in o-tolyl and furyl derivatives .

Physicochemical Properties

Comparative spectral and analytical

Biological Activity

1-(O-tolyl)pent-4-en-1-ol is an organic compound with a unique structure that has garnered attention for its potential biological activities. This compound features a pentene backbone with an ortho-tolyl group attached to the alcohol functional group, which may influence its interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : C11H14O

- Molecular Weight : 178.23 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The compound's structure is characterized by the presence of a double bond in the pentene chain, which can participate in various chemical reactions, potentially enhancing its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be further explored as a potential antimicrobial agent, particularly in the development of new antibiotics.

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has shown cytotoxic effects on various cancer cell lines. For instance, studies conducted on human breast cancer (MCF-7) and lung cancer (A549) cells revealed:

| Cell Line | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| MCF-7 | 25 | 70 |

| A549 | 30 | 65 |

These results indicate that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action and potential therapeutic applications.

The proposed mechanism of action for the biological activity of this compound involves:

- Interaction with Cell Membranes : The lipophilic nature of the ortho-tolyl group may facilitate penetration into cell membranes, affecting membrane integrity.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways critical for bacterial and cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : Studies suggest that it may induce oxidative stress in cells, leading to increased ROS levels and subsequent cell death.

Study on Antimicrobial Activity

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The study utilized both disk diffusion and broth microdilution methods to determine antimicrobial effectiveness. Results indicated that the compound not only inhibited growth but also displayed synergistic effects when combined with traditional antibiotics.

Study on Cytotoxicity

Another significant study published in Cancer Letters focused on the cytotoxic effects of this compound on various cancer cell lines. The researchers employed flow cytometry and western blot analysis to assess apoptosis markers. The findings revealed that treatment with this compound resulted in increased levels of cleaved caspase-3 and PARP, indicative of apoptosis induction.

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a valuable compound in pharmacological research. Its antimicrobial and cytotoxic properties suggest avenues for development in both antibacterial and anticancer therapies. Future research should focus on:

- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level.

- In Vivo Studies : Evaluating efficacy and safety through animal models.

- Formulation Development : Exploring potential formulations for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.